REACTION_SMILES
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[C:11](=[O:12])([OH:13])[O-:14].[CH:16]1([C:22](=[O:23])[Cl:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[ClH:1].[Na+:15].[o:2]1[c:3]([C:7](=[O:8])[CH2:9][NH2:10])[cH:4][cH:5][cH:6]1>>[o:2]1[c:3]([C:7](=[O:8])[CH2:9][NH:10][C:22]([CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)=[O:23])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)c1ccco1
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Name
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Type
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product
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Smiles
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O=C(CNC(=O)C1CCCCC1)c1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |